Moricin

Antimicrobial peptides Gram-positive bacteria Insect immunity

Moricin is a highly basic, 42-amino-acid antimicrobial peptide (AMP) first isolated from the hemolymph of the silkworm Bombyx mori. It belongs to the α-helical peptide class within the insect AMP repertoire and is distinguished by a near-full-length eight-turn α-helix that spans almost the entire molecule.

Molecular Formula
Molecular Weight
Cat. No. B1577365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoricin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moricin Procurement Guide: What Differentiates This Lepidopteran Antimicrobial Peptide from In-Class Alternatives


Moricin is a highly basic, 42-amino-acid antimicrobial peptide (AMP) first isolated from the hemolymph of the silkworm Bombyx mori [1]. It belongs to the α-helical peptide class within the insect AMP repertoire and is distinguished by a near-full-length eight-turn α-helix that spans almost the entire molecule [2]. Unlike the widely distributed cecropin family, moricin and its homologues are restricted to lepidopteran insects, forming a phylogenetically distinct peptide lineage [3]. This taxonomic confinement, combined with a unique primary sequence that shows no significant similarity to other known antibacterial peptides [1], makes moricin a structurally and evolutionarily independent candidate for applications where cecropin-based or defensin-based AMPs may not deliver the desired activity spectrum.

Why Moricin Cannot Be Readily Replaced by Cecropin or Other Insect α-Helical AMPs


Cecropins and moricins are both linear, amphipathic, α-helical, cationic peptides co-expressed in lepidopteran immune responses, yet their target Gram selectivity diverges substantially. The foundational characterization of moricin demonstrated higher activity against Gram-positive bacteria than cecropin B1, the major antibacterial peptide of B. mori [1]. Subsequent head-to-head testing of Bombyx mori moricin and Hyalophora cecropia cecropin B against porcine bacterial pathogens confirmed that moricin exhibited activity across eight tested strains (MIC range 8–128 µg/mL), while cecropin B predominantly targeted Gram-negative strains (MIC range 0.5–16 µg/mL) [2]. This complementary but non-overlapping spectrum means that substituting moricin with a cecropin would leave a gap in Gram-positive coverage. Additionally, moricin's primary sequence has no significant similarity to any other antibacterial peptide class [1], and its long contiguous α-helix differs from the helix-hinge-helix arrangement typical of cecropins [3], further arguing against functional interchangeability based solely on shared α-helical architecture.

Moricin Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Gram-Positive Activity Superiority of Moricin Over Cecropin B1 from the Same Host Species

In the original isolation study, moricin purified from Bombyx mori hemolymph exhibited higher antibacterial activity against Gram-positive bacteria than cecropin B1, the major endogenous AMP of the same species [1]. This differential Gram preference was established using multiple bacterial strains, with moricin demonstrating a potency advantage specifically against Gram-positive targets that cecropin B1 did not match.

Antimicrobial peptides Gram-positive bacteria Insect immunity

Broader Gram-Positive Antimicrobial Spectrum of Moricin Compared to Cecropin B Against Porcine Pathogens

In a direct comparative study of chemically synthesized mature peptides, Bombyx mori moricin and Hyalophora cecropia cecropin B were tested against eight porcine bacterial pathogens. Moricin displayed antimicrobial activity against all eight strains tested with MIC values ranging from 8 to 128 µg/mL, whereas cecropin B mainly showed activity against Gram-negative strains with MICs ranging from 0.5 to 16 µg/mL [1]. This demonstrates that moricin provides measurable Gram-positive coverage that cecropin B lacks, while cecropin B is more potent but restricted to Gram-negative targets.

Veterinary antimicrobials Porcine pathogens AMP spectrum

Limited Hemolytic Activity of Moricin Relative to Its Antimicrobial Potency

In the same comparative study against porcine pathogens, moricin and cecropin B were evaluated for hemolytic activity against freshly isolated porcine red blood cells across a concentration range of 0–256 µg/mL. Compared to the potent antimicrobial activity both peptides displayed, they exhibited limited hemolytic activity, with moricin showing low-level hemolysis (<20%) at all concentrations tested in both phosphate buffer and TSB/glucose conditions [1]. This favorable safety profile is critical for downstream veterinary or agricultural applications.

Cytotoxicity Hemolysis Therapeutic index

Unique Long α-Helical Fold and Primary Sequence Distinct from All Other AMP Classes

The solution structure of moricin (PDB: 1KV4) determined by 2D ¹H-NMR reveals a long α-helix containing eight turns spanning nearly the full length of the 42-residue peptide, except for four N-terminal and six C-terminal residues [1]. This contiguous helical architecture differs from the helix-hinge-helix motif typical of cecropins. Furthermore, the primary amino acid sequence of moricin exhibits no significant similarity to any other known antibacterial peptides [2], establishing moricin as a structurally independent class. The amphipathic N-terminal segment of this α-helix is primarily responsible for the increase in bacterial membrane permeability that mediates killing [1].

Structural biology NMR spectroscopy AMP classification

Membrane-Disruptive Bactericidal Mechanism Verified Against Streptococcus pneumoniae

A recent integrated in silico and in vitro study demonstrated that moricin inhibits Streptococcus pneumoniae—a multidrug-resistant human pathogen—through membrane disruption. Moricin induced increased membrane permeability, release of intracellular contents, and altered membrane potential, confirming a bactericidal mode of action. Time-kill kinetics revealed rapid bacterial eradication. Importantly, moricin caused no significant structural or organelle damage to BV2 microglial cells, emphasizing its biocompatibility [1]. This membrane-targeting mechanism is distinct from intracellular-targeting AMPs and is less prone to classical antibiotic resistance mechanisms.

Mechanism of action Membrane disruption Pneumococcal pathogens

Cross-Species Conservation and Functional Divergence Among Moricin Paralogues Supports Targeted Selection

Phylogenetic analysis of 30 moricin-like peptide genes across Lepidoptera identified two major classes that diverged anciently and have since diversified extensively through gene duplication [1]. Moricin-like peptides from Galleria mellonella were particularly active against filamentous fungi, preventing the growth of Fusarium graminearum at 3 µg/mL, in addition to activity against yeasts, Gram-positive, and Gram-negative bacteria [1]. This intra-family functional divergence—with some paralogs showing enhanced antibacterial activity and others exhibiting potent antifungal properties—means that not all moricin-like peptides are functionally interchangeable. For antibacterial applications, selecting the specific Bombyx mori or Manduca sexta moricin (MIC as low as 1.4 µM against broad-spectrum bacteria [2]) rather than a generic moricin-like peptide is critical.

Phylogenetics Paralogue divergence Antifungal activity

Moricin Application Scenarios Driven by Differentiated Evidence


Gram-Positive Veterinary Pathogen Control in Swine Production

Moricin's demonstrated broad-spectrum activity against all eight tested porcine bacterial strains (MIC 8–128 µg/mL), combined with limited hemolytic activity against porcine erythrocytes (<20% at up to 256 µg/mL), supports its use as an antimicrobial agent in swine production where Gram-positive pathogens are prevalent and cecropin B's Gram-negative-restricted spectrum would be insufficient [1]. The direct head-to-head comparison data from Hu et al. (2013) provide the quantitative basis for selecting moricin over cecropin B in this application context [1].

Template for Next-Generation Antibiotics Targeting Multidrug-Resistant Gram-Positive Infections

The demonstration that moricin inhibits multidrug-resistant Streptococcus pneumoniae through membrane disruption, with rapid time-kill kinetics and no significant toxicity to BV2 microglial cells [1], positions moricin as a validated lead scaffold for antibiotic development. Its unique long α-helical fold (PDB: 1KV4) [2] provides a structurally tractable template for medicinal chemistry optimization aimed at improving potency, stability, or pharmacokinetics while retaining the membrane-targeting mechanism that evades classical resistance pathways.

Lepidopteran-Specific Immune Pathway Research Tool

Because moricin and its homologues are restricted to lepidopteran insects and represent a phylogenetically distinct AMP lineage separate from cecropins, defensins, and other common insect AMP classes [1], moricin serves as a lineage-specific molecular probe for studying lepidopteran innate immunity. Its inducible expression in fat body and hemocytes upon bacterial challenge [2] makes it a valuable marker for immune activation studies in moth and butterfly model systems.

Quality Control Reference for AMP Functional Classification Studies

The functional divergence documented among moricin paralogues—with some exhibiting potent antibacterial activity (M. sexta moricin MIC 1.4 µM) [1] and others showing antifungal specificity (G. mellonella moricin-like peptides active against Fusarium graminearum at 3 µg/mL) [2]—establishes moricin as a benchmark for comparative functional genomics of insect AMPs. Researchers procuring moricin for paralogue comparison studies must specify the exact source species and sequence to ensure experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moricin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.